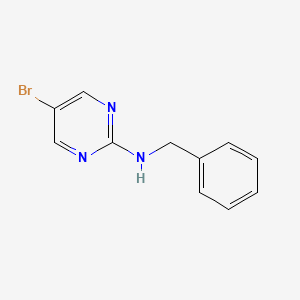
2-Benzylamino-5-bromopyrimidine
Descripción general
Descripción
2-Benzylamino-5-bromopyrimidine is a compound with the molecular formula C11H10BrN3 . It has a molecular weight of 264.12 g/mol . The IUPAC name for this compound is N-benzyl-5-bromopyrimidin-2-amine .
Molecular Structure Analysis
The InChI string for 2-Benzylamino-5-bromopyrimidine isInChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) . The canonical SMILES string is C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Benzylamino-5-bromopyrimidine has a molecular weight of 264.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 263.00581 g/mol . The topological polar surface area is 37.8 Ų .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis 2-Benzylamino-5-bromopyrimidine is a compound with potential applications in the field of chemical synthesis. It is related to the pyranopyrimidine core, which is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated, particularly in terms of the use of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The focus has been on the application of these hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are known for their wide range of applicability in the pharmaceutical field (Parmar, Vala, & Patel, 2023).
Safety And Hazards
The safety data sheet for 2-Benzylamino-5-bromopyrimidine suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound .
Propiedades
IUPAC Name |
N-benzyl-5-bromopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJMYSXXRMYOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408686 | |
| Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-5-bromopyrimidine | |
CAS RN |
38373-55-6 | |
| Record name | 2-BENZYLAMINO-5-BROMOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
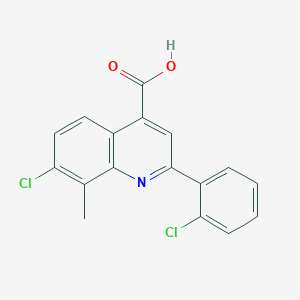
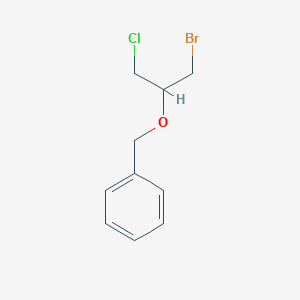
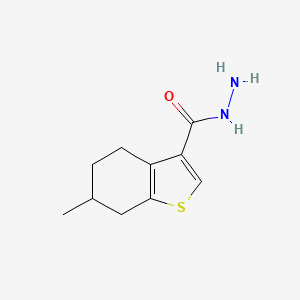
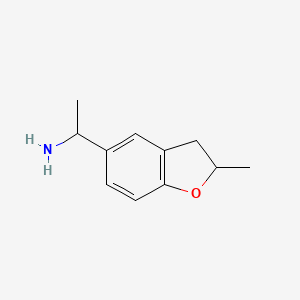
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

